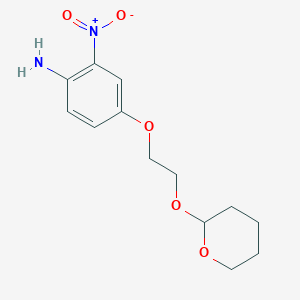
2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline
Descripción general
Descripción
2-Nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline, also known as 2N4EEA, is an important organic compound used in a variety of scientific research applications. It is a nitroalkene derivative of aniline and its chemical structure consists of aniline and a nitro group connected to a 2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy group. 2N4EEA has been widely studied due to its unique properties, such as its high solubility in both water and organic solvents, its low toxicity, and its low reactivity. In addition, 2N4EEA has been used in a variety of research applications, such as synthesis, catalysis, and drug discovery.
Aplicaciones Científicas De Investigación
2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals and pesticides. In addition, 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline has been used as a catalyst in a variety of organic reactions, such as the Diels-Alder reaction and the Wittig reaction. It has also been used in the synthesis of polymers and in the development of new drugs.
Mecanismo De Acción
2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline has been shown to act as a catalyst in a variety of organic reactions. It has been found to accelerate the rate of a reaction by increasing the rate of nucleophilic attack on the electrophilic center of a substrate. In addition, 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline has been found to increase the rate of deprotonation of the substrate, which increases the rate of the reaction.
Biochemical and Physiological Effects
2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline has been found to have low toxicity in laboratory studies. It has been found to have no effect on the growth of mammalian cells and has no effect on the activity of enzymes involved in metabolic pathways. In addition, 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline has been found to have no mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline has several advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it safe to use in laboratory experiments. In addition, 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline has a high solubility in both water and organic solvents, which makes it easy to use in laboratory experiments. However, 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline has a low reactivity, which can limit its use in some laboratory experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline in scientific research. One potential direction is the use of 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline in the development of new drugs. Another potential direction is the use of 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline as a catalyst in the synthesis of polymers. In addition, 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline could be used in the development of new catalysts for organic reactions. Finally, 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline could be used in the development of new materials for use in medical applications.
Propiedades
IUPAC Name |
2-nitro-4-[2-(oxan-2-yloxy)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c14-11-5-4-10(9-12(11)15(16)17)18-7-8-20-13-3-1-2-6-19-13/h4-5,9,13H,1-3,6-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTLTGYJGNTLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)

![[4-(2-Methoxyethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)

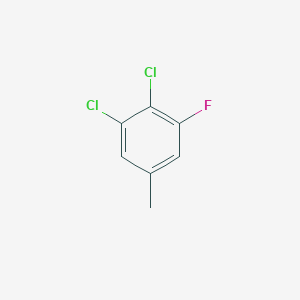


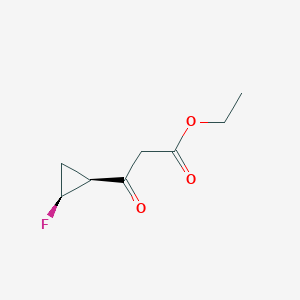
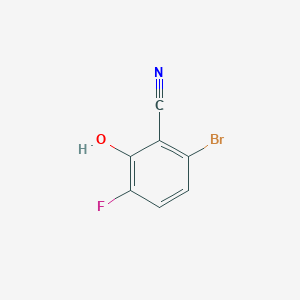

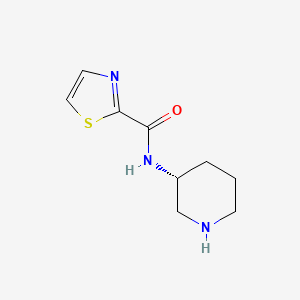
![Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1409039.png)